{[3-(5-Methylthio-1,3,4-oxadiazol-2-yl)phenyl]sulfonyl}piperidine
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Description
{[3-(5-Methylthio-1,3,4-oxadiazol-2-yl)phenyl]sulfonyl}piperidine is a useful research compound. Its molecular formula is C14H17N3O3S2 and its molecular weight is 339.43. The purity is usually 95%.
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Mechanism of Action
Target of Action
It is known that 1,3,4-oxadiazole derivatives, which are part of the compound’s structure, have shown various biological activities such as antibacterial, anti-mycobacterial, antitumor, anti-viral, and antioxidant activity .
Mode of Action
It is known that 1,3,4-oxadiazole derivatives can act on several enzymes like thymidylate-synthase, hdac(histone deacetylase), topoisomerase ii, telomerase, thymidine phosphorylase to stop proliferation and also act on some pathways like inhibiting telomerase activity, focal adhesion kinase(fak) inhibitors, targeting thymidylate synthase, an inhibitor of the b-cell lymphoma 2, inhibitor of nf-kb signaling pathway and targeting tubulin polymerization .
Biochemical Pathways
It is known that 1,3,4-oxadiazole derivatives can affect a wide range of biochemical pathways due to their broad range of chemical and biological properties .
Pharmacokinetics
It is known that 1,3,4-oxadiazole derivatives show various biological activities, suggesting that they have favorable pharmacokinetic properties .
Result of Action
It is known that 1,3,4-oxadiazole derivatives show various biological activities such as antibacterial, anti-mycobacterial, antitumor, anti-viral, and antioxidant activity .
Action Environment
It is known that the properties of 1,3,4-oxadiazole derivatives can vary depending on the electronic environment .
Properties
IUPAC Name |
2-methylsulfanyl-5-(3-piperidin-1-ylsulfonylphenyl)-1,3,4-oxadiazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O3S2/c1-21-14-16-15-13(20-14)11-6-5-7-12(10-11)22(18,19)17-8-3-2-4-9-17/h5-7,10H,2-4,8-9H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RNGNPGFVWJRERQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NN=C(O1)C2=CC(=CC=C2)S(=O)(=O)N3CCCCC3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O3S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.